molecular formula C5H6ClNO2 B8763475 Ethyl chlorocyanoacetate CAS No. 18964-26-6

Ethyl chlorocyanoacetate

Cat. No. B8763475
CAS RN: 18964-26-6
M. Wt: 147.56 g/mol
InChI Key: XLKNEDJUGDVJDP-UHFFFAOYSA-N
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Patent
US05493028

Procedure details

To a suspension of NaH in 400 mL of DMSO at 20° C. were added dropwise 79.1 g of ethyl cyanoacetate (700 mmol). The solution was stirred for 1 h at 20° C. until no more hydrogen evolved from the reaction system. 156 mL (1.5 mol) of CCl4 were added carefully. Occasional cooling was applied so as to maintain the temperature between 20°-25° C. The mixture was carefully quenched with HOAc, extracted with CH2Cl2, dried over MgSO4, concentrated, and distilled to give 85.2 g of the title compound (82.5%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
156 mL
Type
reactant
Reaction Step Four
Yield
82.5%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4].[H][H].C(Cl)(Cl)(Cl)[Cl:14]>CS(C)=O>[Cl:14][CH:5]([C:3]#[N:4])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
79.1 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
156 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Occasional cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 20°-25° C
CUSTOM
Type
CUSTOM
Details
The mixture was carefully quenched with HOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.